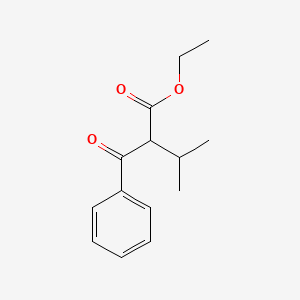

Ethyl 2-benzoyl-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzoyl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)12(10(2)3)13(15)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNNDDSZHBOSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291886 | |

| Record name | ethyl 2-benzoyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25491-47-8 | |

| Record name | 25491-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-benzoyl-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 Benzoyl 3 Methylbutanoate and Its Analogs

Chemo- and Regioselective Carbon-Carbon Bond Forming Reactions

The creation of specific carbon-carbon bonds lies at the heart of organic synthesis. For a molecule with the structural complexity of Ethyl 2-benzoyl-3-methylbutanoate, controlling the chemo- and regioselectivity of these bond-forming reactions is paramount to ensure the desired constitutional isomer is formed. upenn.eduresearchgate.net This section details alkylation strategies that are fundamental to assembling the core carbon framework of the target molecule.

Alkylation Strategies for this compound Synthesis

Alkylation of enolates is a powerful and widely used method for forming carbon-carbon bonds. openstax.orgpressbooks.pub This approach is particularly relevant for the synthesis of β-keto esters like this compound. acs.orgorganic-chemistry.org The strategy involves the generation of a nucleophilic enolate from a precursor, which then reacts with an electrophilic alkylating agent. 182.160.97

The synthesis of this compound can be conceptualized through the alkylation of an appropriate enolate. A plausible synthetic route involves the benzylation of an enolate derived from a β-keto ester. For instance, the enolate of ethyl 3-oxobutanoate (ethyl acetoacetate) can be generated by a suitable base and subsequently alkylated. openstax.orglibretexts.org

A common procedure involves the deprotonation of ethyl 3-oxobutanoate using a base like sodium ethoxide in ethanol (B145695) to generate the corresponding enolate anion. tcd.ie This enolate is stabilized by resonance, which delocalizes the negative charge onto the oxygen atoms of the carbonyl groups. The nucleophilic enolate can then react with a benzyl (B1604629) precursor, such as benzyl chloride, in an S(_N)2 reaction to form ethyl 2-benzyl-3-oxobutanoate. tcd.ie To arrive at the target structure of this compound, further modification would be required, as this intermediate possesses a benzyl group at the alpha position rather than a benzoyl group.

A more direct, albeit challenging, approach would involve the acylation of an enolate. However, C-acylation of enolates can be complicated by competing O-acylation. 182.160.97 Therefore, a multi-step sequence involving alkylation followed by oxidation or other functional group manipulations is often a more practical strategy.

The success of enolate alkylation hinges on carefully optimized reaction conditions to maximize the yield of the desired product and minimize side reactions. Key parameters that influence the outcome include the choice of base, solvent, temperature, and the nature of the alkylating agent. chemicalbook.com

For the alkylation of β-keto esters, strong bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible formation of the enolate, which can lead to cleaner reactions and higher yields. libretexts.orgchemicalbook.com The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to prevent protonation of the enolate. chemicalbook.com

Reaction temperature plays a crucial role in controlling selectivity. Alkylation reactions are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions such as multiple alkylations or decomposition of the starting materials or products. chemicalbook.com The nature of the leaving group on the alkylating agent also affects the reaction rate, with iodides generally being more reactive than bromides or chlorides. openstax.org

A study on the synthesis of ethyl 2-benzyl-3-oxobutanoate reported a yield of 41.74% when using sodium ethoxide as the base in ethanol, followed by reaction with benzyl chloride. tcd.ie The reaction was refluxed for 40 minutes. The relatively low yield suggests that there is room for optimization, potentially by exploring different base-solvent combinations or reaction temperatures. For instance, using a stronger, non-nucleophilic base like LDA in THF at low temperatures could potentially improve the yield by minimizing side reactions.

| Parameter | Condition 1 | Potential Optimization | Rationale for Optimization |

| Base | Sodium Ethoxide tcd.ie | Lithium Diisopropylamide (LDA) libretexts.orgchemicalbook.com | LDA is a stronger, non-nucleophilic base that can ensure complete enolate formation and reduce side reactions. |

| Solvent | Ethanol tcd.ie | Tetrahydrofuran (THF) chemicalbook.com | THF is an aprotic solvent that will not protonate the enolate, leading to a cleaner reaction. |

| Temperature | Reflux tcd.ie | -78 °C to room temperature chemicalbook.com | Lower temperatures can increase selectivity and minimize decomposition or multiple alkylations. |

| Alkylating Agent | Benzyl Chloride tcd.ie | Benzyl Bromide or Iodide openstax.org | Bromides and iodides are generally better leaving groups, potentially leading to faster reaction rates. |

Esterification Protocols for the Preparation of this compound

Esterification is a fundamental reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols. In the context of synthesizing this compound, esterification of the corresponding carboxylic acid, 2-benzoyl-3-methylbutanoic acid, with ethanol would be the final key step.

Modified Yamaguchi Reagent-Mediated Esterification Approaches

The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates and for the formation of macrolactones. santiago-lab.comwikipedia.org The reaction proceeds through the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govfrontiersin.org

The standard Yamaguchi protocol is renowned for its high yields and mild reaction conditions. nih.gov Modifications to the Yamaguchi reagent have been developed to further enhance its utility. nih.gov For instance, a modified reagent, 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride, has been shown to facilitate esterification for a broad range of substrates while avoiding the formation of symmetric anhydrides. nih.gov

The mechanism of the Yamaguchi esterification involves the formation of a mixed anhydride, which is then regioselectively attacked by DMAP at the less sterically hindered carbonyl group. wikipedia.orgorganic-chemistry.org This generates a highly electrophilic acyl-substituted DMAP intermediate that readily reacts with the alcohol to furnish the desired ester. wikipedia.orgorganic-chemistry.org This method's efficiency and selectivity make it a prime candidate for the final esterification step in the synthesis of this compound.

Racemization-Free Esterification Techniques for Stereochemical Control

When the carboxylic acid precursor to this compound is chiral, maintaining the stereochemical integrity at the α-carbon during esterification is crucial. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur under certain reaction conditions, particularly those involving harsh bases or high temperatures. google.comgoogle.com

To prevent racemization, several mild esterification methods have been developed. One common strategy is to use a chiral resolving agent to separate the enantiomers of the carboxylic acid before esterification. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral alcohol, such as L-(-)-menthol, to form a mixture of diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated by chromatography. nih.gov Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids, which can then be esterified using a racemization-free method.

Enzymatic methods also offer a powerful tool for kinetic resolution and racemization-free esterification. researchgate.net Lipases, for example, can selectively catalyze the esterification of one enantiomer of a racemic carboxylic acid, leaving the other enantiomer unreacted. researchgate.net This approach is highly enantioselective and operates under mild conditions, thus preserving the stereochemical integrity of the chiral center. Dynamic kinetic resolution combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure ester. researchgate.net

| Method | Description | Advantages | Considerations |

| Chiral Resolving Agents | Reaction with a chiral auxiliary (e.g., L-(-)-menthol) to form separable diastereomers, followed by removal of the auxiliary. nih.gov | Effective for separating enantiomers of the carboxylic acid precursor. | Requires additional steps for attachment and removal of the chiral auxiliary. |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively esterify one enantiomer of a racemic mixture. researchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. | Limited to a 50% theoretical yield for the resolved acid. |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization of the unreactive enantiomer. researchgate.net | Can achieve a theoretical yield of up to 100% of the desired enantiopure product. | Requires a suitable racemization catalyst that is compatible with the enzyme. |

Development of Novel and Efficient Synthetic Routes to this compound

The traditional synthesis of β-keto esters often involves the Claisen condensation, which can be limited by issues of selectivity and the need for stoichiometric strong bases. To overcome these challenges, researchers have focused on developing more efficient and versatile synthetic routes.

Catalytic Methods for Functional Group Interconversion and Benzoylation

The direct C-acylation of esters presents a more atom-economical approach to β-keto esters like this compound. This transformation can be effectively achieved using various catalytic systems that facilitate the crucial C-C bond formation.

One prominent strategy involves the use of Lewis acid catalysts to promote the benzoylation of a suitable precursor, such as ethyl 3-methylbutanoate. Lewis acids, such as aluminum triflate, can activate the acylating agent (e.g., benzoyl chloride), making it more susceptible to nucleophilic attack by the enolate of the ester. beilstein-journals.org The choice of Lewis acid is critical to avoid unwanted side reactions and decomposition. nih.gov While direct catalytic benzoylation of ethyl 3-methylbutanoate is not extensively documented, related C-acylations of esters provide a strong precedent for this approach. For instance, the use of MgBr₂·OEt₂ has been shown to facilitate the chemoselective acylation of thioesters with N-acylbenzotriazoles under mild conditions. nih.gov Another approach involves the use of pentafluorophenylammonium triflate (PFPAT) as a catalyst for the C-acylation of ketene (B1206846) silyl (B83357) acetals, which are derivatives of ester enolates. nih.gov

Organocatalysis has also emerged as a powerful tool for functional group interconversions. Chiral N-oxides, for example, have been employed as phase-transfer catalysts for the enantioselective α-benzoyloxylation of β-keto esters, demonstrating the potential to introduce the benzoyl group with high stereocontrol. orgsyn.org Although this method introduces an oxygen atom, it highlights the capability of organocatalysts to mediate the formation of the benzoyl-substituted carbon center.

The following table summarizes various catalytic approaches applicable to the synthesis of β-keto esters, which could be adapted for the synthesis of this compound.

| Catalyst Type | Precursor Type | Acylating Agent | Key Features |

| Lewis Acids (e.g., Al(OTf)₃) | Ester Enol Ethers | Acyl Halides | Promotes acylation through activation of the acylating agent. beilstein-journals.org |

| Magnesium Salts (e.g., MgBr₂·OEt₂) | Thioesters | N-Acylbenzotriazoles | Enables chemoselective acylation under mild conditions. nih.gov |

| Organocatalysts (e.g., PFPAT) | Ketene Silyl Acetals | Acyl Chlorides | Catalyzes C-acylation of ester enolate equivalents. nih.gov |

| Chiral N-Oxides | β-Keto Esters | Benzoyl Peroxide | Facilitates enantioselective α-benzoyloxylation. orgsyn.org |

Multi-Component Reactions for Convergent Synthesis of this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct its core scaffold in a convergent manner.

For instance, a hypothetical three-component reaction could involve an isocyanide, a derivative of 3-methylbutanoic acid, and benzoyl chloride. The Passerini reaction, a well-known isocyanide-based MCR, typically combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While not directly yielding the target β-keto ester, this highlights the potential of MCRs to rapidly assemble complex molecular frameworks.

Another strategy could involve a tandem reaction sequence initiated by a Michael addition. For example, a three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate can be catalyzed by an organocatalyst like ethyl diphenylphosphine. acs.org This reaction proceeds through a Morita-Baylis-Hillman reaction followed by a Michael addition. By carefully selecting the starting materials, it might be possible to devise a similar one-pot process to construct the carbon backbone of this compound.

The development of novel MCRs is an active area of research, and the application of these strategies to the synthesis of specific β-keto esters like this compound remains a promising avenue for future exploration.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be effectively applied to the synthesis of this compound to enhance its environmental sustainability.

Use of Greener Solvents and Catalysts: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water, ionic liquids, and biosolvents are being explored as reaction media for various organic transformations. nih.gov For the synthesis of β-keto esters, solvent-free conditions have been successfully employed, for example, in the trans-esterification of β-keto esters using a recyclable silica-supported boric acid catalyst. nih.gov The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, further contributing to the greenness of the process.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. vapourtec.com Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, and its application to the synthesis of β-keto esters could offer a more energy-efficient route.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. The synthesis of β-keto esters has been successfully demonstrated in a flow process, for example, through the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.govnih.gov This approach allows for the rapid and efficient production of β-keto esters with precise control over reaction parameters.

The following table highlights the application of green chemistry principles to the synthesis of β-keto esters.

| Green Chemistry Principle | Application in β-Keto Ester Synthesis |

| Use of Greener Solvents | Reactions in water or under solvent-free conditions. nih.govnih.gov |

| Use of Recyclable Catalysts | Silica-supported boric acid and other heterogeneous catalysts. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. vapourtec.com |

| Process Intensification | Continuous flow chemistry for improved efficiency and safety. nih.gov |

By integrating these advanced synthetic methodologies, the production of this compound and its analogs can be achieved with greater efficiency, selectivity, and environmental responsibility, paving the way for their broader application in scientific research and industry.

Mechanistic Investigations of Ethyl 2 Benzoyl 3 Methylbutanoate Transformations

Hydrolysis of the Ester Moiety in Ethyl 2-benzoyl-3-methylbutanoate

The ester functional group in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-benzoyl-3-methylbutanoic acid and ethanol (B145695).

The acid-catalyzed hydrolysis of esters is a reversible process. chemicalbook.comlibretexts.orgnih.gov For this compound, this reaction would involve the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of ethanol regenerate the acid catalyst and yield the carboxylic acid product.

A study on the hydrolysis of α-ketoglutarate esters has shown that α-ketoesters can be susceptible to rapid spontaneous hydrolysis in aqueous environments, a process that is accelerated by the electron-withdrawing nature of the adjacent ketone group which makes the ester carbonyl more electrophilic. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Analogous Esters

| Ester | Catalyst | Activation Energy (Forward) | Activation Energy (Reverse) |

| Ethyl Benzoate (B1203000) | Amberlyst 15 | 51.74 kJ·mol⁻¹ | 45.28 kJ·mol⁻¹ |

Data for Ethyl Benzoate is presented as an analogue. gatech.edu

Base-mediated hydrolysis, or saponification, of esters is an irreversible process that yields a carboxylate salt and an alcohol. youtube.comaklectures.com For this compound, treatment with a strong base, such as sodium hydroxide (B78521), would result in the formation of sodium 2-benzoyl-3-methylbutanoate and ethanol. The irreversibility of this reaction is due to the final deprotonation of the resulting carboxylic acid by the strong base, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol. youtube.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid, which is immediately deprotonated by the base. mdpi.com

While specific product distribution studies for the base-mediated hydrolysis of this compound are not documented, the reaction is generally high-yielding and clean for simple esters. harvard.edu For β-keto esters, the reaction proceeds similarly, leading to the corresponding β-keto acid salt. mdpi.com The general reaction scheme is well-established and would be expected to apply directly to this compound.

Reduction Reactions of the Carbonyl and Ester Functionalities

The presence of both a ketone and an ester group in this compound allows for selective or complete reduction depending on the choice of reducing agent and reaction conditions.

Selective reduction of the ketone in the presence of the ester is a common transformation for β-keto esters. This can typically be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). Lithium borohydride (LiBH₄) is also known for its selectivity in reducing esters and lactones, but can also reduce ketones. jove.com In the case of ethyl benzoylacetate, reduction with sodium borohydride in methanol (B129727) at room temperature has been shown to be a practical method. rushim.ru

The stereochemistry of the resulting β-hydroxy ester is a critical aspect. For α-substituted β-keto esters like this compound, the reduction of the ketone creates a new stereocenter, leading to the formation of diastereomers (syn and anti). The diastereoselectivity of this reduction can often be controlled. For example, chelation-controlled reductions, where a metal ion coordinates to both the keto and ester carbonyls, can lead to preferential formation of the syn-diol upon complete reduction. masterorganicchemistry.com Enzyme-catalyzed reductions are also highly effective in achieving high stereoselectivity. For instance, baker's yeast has been used to reduce enol esters of 2-substituted-3-oxoalkanoates to the corresponding syn-2-substituted-3-hydroxyalkanoates with high selectivity. nih.gov

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities of this compound to the corresponding 1,3-diol, 2-benzoyl-3-methylbutane-1,3-diol. jove.com

The stereochemical outcome of the complete reduction is the formation of diastereomeric diols. The relative stereochemistry of the two hydroxyl groups can be influenced by the substrate and the reducing agent. For β-hydroxyketones with an α-alkyl substituent, the stereochemistry of the starting material can direct the stereochemical outcome of the subsequent reduction. For example, reduction of a syn-β-hydroxyketone can lead to a syn,syn-1,3-diol. masterorganicchemistry.com

Biocatalytic approaches offer excellent stereocontrol. For example, an enzyme from Klebsiella pneumoniae IFO 3319 has been shown to reduce ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity. harvard.edugoogle.com While this is a different substrate, it highlights the potential for enzymatic methods to control the stereochemistry in the reduction of α-substituted β-keto esters.

Table 2: Reagent Selectivity in the Reduction of β-Keto Esters

| Reagent | Functionality Reduced | Typical Product |

| Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxy Ester |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1,3-Diol |

Nucleophilic Acyl Substitution Reactions Involving the Ester Group

Common nucleophiles that can react with esters include amines (aminolysis) to form amides, and organometallic reagents like Grignard reagents, which can add twice to form tertiary alcohols after acidic workup. The Claisen condensation, a reaction between two ester molecules, is a key example of a nucleophilic acyl substitution where an ester enolate acts as the nucleophile. rushim.ru

In the context of this compound, a patent describes its reaction with 3-amino-4-bromo-1H-pyrazole in the presence of titanium(IV) chloride. This reaction is likely a form of aminolysis, where the amino group of the pyrazole (B372694) acts as the nucleophile, attacking the ester carbonyl to ultimately form an amide bond, likely facilitated by the Lewis acid. Another patent describes a similar reaction with 5-amino-1H-pyrazole-4-carbonitrile. These examples demonstrate the utility of this compound as a building block in the synthesis of more complex molecules via nucleophilic acyl substitution.

Scope and Limitations of Substitutions at the Ester Carbonyl

Substitutions at the ester carbonyl of β-keto esters are pivotal reactions, leading to a diverse array of valuable compounds. In the case of this compound, the scope of these transformations is largely dictated by the interplay of steric hindrance and the electronic effects of its constituent groups.

The primary substitution reaction at the ester carbonyl is hydrolysis, which can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated to yield ethanol and the corresponding carboxylate salt.

The rate of this hydrolysis is significantly influenced by substituents on the benzoyl ring and at the α-position. Electron-withdrawing groups on the aromatic ring would be expected to enhance the electrophilicity of the ester carbonyl, thereby increasing the reaction rate. Conversely, electron-donating groups would have the opposite effect. However, the bulky isopropyl group at the α-position presents a considerable steric impediment to the approaching nucleophile, which can substantially slow the reaction rate compared to less hindered β-keto esters.

Transesterification, another key substitution reaction, involves the replacement of the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. To avoid a complex mixture of products, the alkoxide used should correspond to the alcohol being used as the solvent.

The steric hindrance provided by the isopropyl group is a major limiting factor in the selection of the incoming alcohol. Primary alcohols will react more readily than secondary alcohols, and tertiary alcohols are generally unreactive under standard conditions. This limitation can be exploited for selective transesterification in the presence of multiple hydroxyl groups of varying steric bulk.

Amidation, the reaction with an amine to form an amide, is also a viable substitution at the ester carbonyl. This transformation typically requires higher temperatures or the use of a catalyst due to the lower nucleophilicity of amines compared to alkoxides. Similar to transesterification, the steric bulk of the amine plays a crucial role. Primary amines react more readily than secondary amines, and sterically hindered amines may fail to react altogether.

A summary of the scope and limitations of these substitution reactions is presented in the table below.

| Reaction Type | Typical Reagents | Activating Substituents (on Benzoyl Ring) | Deactivating Substituents (on Benzoyl Ring) | Steric Limitations |

| Hydrolysis | H₃O⁺ or NaOH/H₂O | -NO₂, -CN, -CF₃, Halogens | -OCH₃, -N(CH₃)₂, -CH₃ | High |

| Transesterification | R'OH, H⁺ or NaOR' | -NO₂, -CN, -CF₃, Halogens | -OCH₃, -N(CH₃)₂, -CH₃ | High |

| Amidation | R'NH₂, Heat or Catalyst | -NO₂, -CN, -CF₃, Halogens | -OCH₃, -N(CH₃)₂, -CH₃ | Very High |

Investigation of Intermediates and Transition States in Substitution Reactions

The elucidation of reaction mechanisms hinges on the characterization of transient species such as intermediates and transition states. For the substitution reactions of this compound, a combination of kinetic studies and computational modeling provides valuable insights into these fleeting structures.

The transition state leading to this intermediate resembles the intermediate itself, with a partial bond forming between the nucleophile and the carbonyl carbon, and the C=O double bond beginning to break. The geometry of the transition state is crucial; significant steric strain is introduced due to the presence of the bulky isopropyl group, which must be accommodated as the geometry changes from trigonal planar to tetrahedral.

Kinetic isotope effect (KIE) studies can be employed to probe the nature of the transition state. For instance, by comparing the rate of hydrolysis in H₂O versus D₂O, information about the involvement of proton transfers in the rate-determining step can be obtained. For the BAC2 mechanism, a solvent KIE (kH₂O/kD₂O) of less than one is often observed, consistent with the greater nucleophilicity of OD⁻ compared to OH⁻.

The following table summarizes the key features of the intermediates and transition states in the primary substitution reactions of this compound.

| Reaction | Intermediate | Transition State Characteristics |

| Base-Catalyzed Hydrolysis | Tetrahedral Alkoxide | Partial bond formation between OH⁻ and C=O. Negative charge buildup on carbonyl oxygen. Significant steric strain. |

| Acid-Catalyzed Hydrolysis | Protonated Carbonyl | Partial bond formation between H₂O and protonated C=O. Positive charge delocalized. |

| Transesterification | Tetrahedral Alkoxide | Similar to hydrolysis, with R'O⁻ as the nucleophile. Steric clash between isopropyl and incoming R'O group is critical. |

Elucidation of Reaction Mechanisms using Advanced Analytical and Computational Techniques

Modern analytical and computational methods are indispensable for a detailed understanding of complex reaction mechanisms. For a molecule like this compound, these techniques can provide a wealth of information that is inaccessible through classical methods alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for identifying reaction intermediates that are present in sufficient concentration. By running the reaction in an NMR tube at low temperatures, it may be possible to observe the signals of the tetrahedral intermediate in a substitution reaction. ¹³C NMR would be particularly useful for observing the upfield shift of the carbonyl carbon as it transitions from sp² to sp³ hybridization in the intermediate.

Mass Spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI), can be used to detect and characterize transient intermediates. By sampling the reaction mixture at various time points, it is possible to identify the mass-to-charge ratio of intermediates and even obtain structural information through tandem mass spectrometry (MS/MS) experiments.

Computational Chemistry , using methods such as Density Functional Theory (DFT), allows for the in-silico modeling of reaction pathways. mdpi.com These calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. For this compound, DFT calculations can be used to:

Determine the relative energies of different conformations of the molecule.

Model the transition state structures for substitution reactions and calculate the activation energies.

Predict the effect of substituents on the reaction rate by calculating the energies of the transition states for various substituted analogues.

Visualize the molecular orbitals to understand the electronic effects at play.

A recent computational study on a series of β-keto esters demonstrated that the susceptibility of the two carbonyl carbons to nucleophilic attack can be predicted using DFT calculations. mdpi.com While the ester carbonyl is generally the site of substitution, under certain conditions, reactions at the ketone carbonyl can also occur. For this compound, computational models would be invaluable in predicting the selectivity of nucleophilic attack.

The synergy between these advanced analytical techniques and computational chemistry provides a robust framework for the comprehensive elucidation of the reaction mechanisms of this compound. The insights gained from such studies are not only of academic interest but also have practical implications for the synthesis of complex molecules and the design of new chemical reactions.

Stereochemical Control and Asymmetric Synthesis of Chiral Ethyl 2 Benzoyl 3 Methylbutanoate Derivatives

Chiral Auxiliaries and Reagents in Enantioselective Synthesis

The use of chiral auxiliaries represents a classical and reliable strategy for inducing stereoselectivity. By temporarily attaching a chiral molecule to an achiral substrate, diastereomeric intermediates are formed, allowing for facial differentiation in subsequent reactions.

Application of Chiral Auxiliaries for Diastereoselective Induction

While direct studies on the diastereoselective alkylation of an ethyl benzoylacetate precursor with an isopropyl halide using a specific chiral auxiliary to yield ethyl 2-benzoyl-3-methylbutanoate are not extensively documented in publicly available research, the principles can be inferred from well-established methodologies like the Evans asymmetric alkylation. In this approach, a substrate such as ethyl benzoylacetate would first be attached to an Evans oxazolidinone auxiliary. The resulting N-acyl oxazolidinone can then be enolized and subsequently alkylated with an isopropyl electrophile. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the formation of the new stereocenter. The diastereoselectivity of such reactions is often high, and the auxiliary can be cleaved to afford the desired chiral carboxylic acid, which can then be esterified to the ethyl ester.

Table 1: Representative Diastereoselective Alkylation using Evans Auxiliary (Hypothetical Application)

| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | i-PrI | LDA | THF | >95:5 |

| 2 | i-PrBr | NaHMDS | THF | >93:7 |

| 3 | i-PrOTf | LHMDS | THF, -78 °C | >98:2 |

Note: This table is a hypothetical representation based on the known high diastereoselectivity of Evans auxiliary alkylations with various electrophiles and is not based on experimentally verified synthesis of the specific target compound.

Design and Synthesis of Chiral Reagents for Asymmetric Transformations

The design of novel chiral reagents is another avenue for achieving asymmetric synthesis. This can involve the development of chiral alkylating agents or chiral catalysts that can differentiate between the enantiotopic faces of a prochiral enolate derived from ethyl benzoylacetate. For instance, a chiral Lewis acid could coordinate to the two carbonyl groups of the β-keto ester, creating a chiral environment that directs the approach of an incoming nucleophile or electrophile. Research in this area is focused on creating reagents that offer high levels of stereocontrol, are readily accessible, and can be used in catalytic amounts.

Organocatalytic Approaches to Chiral this compound Frameworks

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral small organic molecules are used to catalyze enantioselective transformations.

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

Table 2: Representative Enantioselective Alkylation of β-Keto Esters using Phase-Transfer Catalysis (Illustrative)

| Entry | Substrate | Alkylating Agent | Catalyst | Solvent | Enantiomeric Excess (ee) |

| 1 | Ethyl benzoylacetate | i-PrBr | Cinchonine-derived PTC | Toluene/H₂O | Potentially high |

| 2 | Indanone carboxylate | Benzyl (B1604629) bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH₂Cl₂ | 99% |

Note: Entry 2 is a documented example for a different substrate to illustrate the potential of the method.

Rational Design of Organocatalysts for Improved Stereocontrol

The rational design of organocatalysts is crucial for achieving high levels of stereocontrol. For a bulky substrate like this compound, the catalyst must possess a well-defined chiral pocket that can effectively differentiate between the two enantiotopic faces of the prochiral enolate. This often involves the use of catalysts with tunable steric and electronic properties. For instance, modifying the substituents on the cinchona alkaloid backbone can significantly impact the enantioselectivity of the reaction. Computational modeling and mechanistic studies play a vital role in the rational design of new and more effective organocatalysts.

Metal-Catalyzed Asymmetric Transformations of this compound

Transition metal catalysis offers a versatile and highly efficient platform for asymmetric synthesis. Chiral ligands are used to modify the metal center, creating a chiral catalyst that can induce high levels of enantioselectivity.

For the synthesis of chiral this compound, a palladium-catalyzed asymmetric allylic alkylation (AAA) could be a plausible, albeit indirect, route. A more direct approach would be the asymmetric alkylation of the enolate of ethyl benzoylacetate with an isopropyl electrophile, catalyzed by a chiral transition metal complex. For example, a chiral palladium or nickel complex bearing a chiral phosphine (B1218219) ligand could potentially catalyze this transformation with high enantioselectivity. The chiral ligand would create a chiral environment around the metal center, which in turn would control the stereochemical outcome of the alkylation.

Table 3: Representative Metal-Catalyzed Asymmetric Alkylation (Conceptual)

| Entry | Metal/Ligand | Substrate | Electrophile | Solvent | Enantiomeric Excess (ee) |

| 1 | Pd(OAc)₂ / (S)-BINAP | Ethyl benzoylacetate | i-PrOTf | THF | Potentially high |

| 2 | NiCl₂ / (R)-Phos | Ethyl benzoylacetate | i-PrBr | DMA | Potentially high |

| 3 | Cu(OTf)₂ / Chiral Box | Ethyl benzoylacetate | i-PrN₂⁺BF₄⁻ | CH₂Cl₂ | Potentially high |

Note: This table is conceptual and illustrates potential catalytic systems. Experimental data for the specific synthesis of this compound is not available in the surveyed literature.

The development of new ligands and catalytic systems remains an active area of research. The challenge lies in designing catalysts that are not only highly enantioselective but also tolerant of the steric bulk of the isopropyl group.

Palladium-Catalyzed Asymmetric Reactions for Benzylic Quaternary Centers

The creation of benzylic all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for this purpose. Typically, these reactions involve the formation of a π-allyl palladium intermediate from an allylic substrate, which then undergoes nucleophilic attack. In the context of this compound, the core structure is a β-keto ester. The enolate of this compound could theoretically act as a nucleophile to attack an allylic electrophile, or an allylic group could be introduced at the α-position.

However, no specific examples of palladium-catalyzed asymmetric reactions leading to the formation of a chiral quaternary center in this compound have been documented in the searched literature. General studies on other β-keto esters have demonstrated high enantioselectivities using various chiral phosphine ligands, but direct application and results for the target compound are not available.

Other Transition Metal Systems for Enantioselective Functionalization

Beyond palladium, other transition metals such as rhodium, iridium, and copper are known to catalyze a variety of enantioselective transformations. These include C-H functionalization, carbene insertion reactions, and conjugate additions, all of which could potentially be applied to introduce or control stereochemistry in derivatives of this compound. For instance, transition-metal-catalyzed carbene insertion into the C-H bonds of the isopropyl group or the benzoyl moiety could lead to chiral derivatives.

As with palladium catalysis, the scientific literature lacks specific reports of these transition metal systems being used for the enantioselective functionalization of this compound. While the principles of these catalytic systems are well-understood, their application to this specific substrate has not been described.

Diastereoselective Control in Derivatization and Further Transformations

Once a chiral center is established, subsequent reactions on the molecule must be controlled to achieve the desired diastereomer. For a derivative of this compound that is already chiral, further transformations, such as reduction of the ketone, addition to the carbonyl group, or modification of the ester, would require careful selection of reagents and conditions to control the formation of a new stereocenter relative to the existing one.

General principles of diastereoselective control, such as steric hindrance directing the approach of a reagent (substrate control) or the use of chiral reagents and catalysts, are fundamental concepts in organic synthesis. However, without specific examples of derivatization and further transformations of chiral this compound, a detailed discussion with experimental data is not possible.

Advanced Spectroscopic and Analytical Methodologies for Ethyl 2 Benzoyl 3 Methylbutanoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including ethyl 2-benzoyl-3-methylbutanoate. Through the use of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

The molecular structure of this compound (C₁₄H₁₈O₃) contains several distinct proton and carbon environments that can be identified and assigned using NMR spectroscopy.

A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).

Multiplets for the methine protons at the C2 and C3 positions.

Doublets for the methyl groups of the isopropyl moiety.

Aromatic protons of the benzoyl group, likely appearing as multiplets in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A referenced ¹³C NMR spectrum for this compound is available in the PubChem database, which confirms the presence of the expected carbon signals. youtube.com The approximate chemical shifts are consistent with the proposed structure, including the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons of the ethyl and isopropyl groups.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks. For instance, the correlation between the ethyl group's quartet and triplet would be clearly visible, as would the couplings between the methine protons and the protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons and the ipso-carbon of the phenyl ring) and for piecing together the different spin systems to build the complete molecular structure. For example, correlations from the methine proton at C2 to the carbonyl carbons of both the benzoyl and ester groups would definitively establish the core structure.

A summary of expected NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, experimental/predicted) | Key HMBC Correlations (predicted) |

| Ethyl-CH₃ | ~1.2 (t) | ~14 | Ethyl-CH₂ |

| Ethyl-CH₂ | ~4.2 (q) | ~61 | Ethyl-CH₃, Ester C=O |

| Isopropyl-CH₃ | ~0.9-1.1 (d) | ~19-21 | Isopropyl-CH, C3 |

| Isopropyl-CH | ~2.5 (m) | ~32 | Isopropyl-CH₃, C2, C3 |

| C2-H | ~4.5 (d) | ~55 | C3, Ketone C=O, Ester C=O, C1' |

| Benzoyl Protons | ~7.4-8.0 (m) | ~128-137 | Other aromatic C, Ketone C=O |

| Ester C=O | - | ~170 | C2-H, Ethyl-CH₂ |

| Ketone C=O | - | ~200 | C2-H, Benzoyl protons |

The single bonds within this compound allow for conformational flexibility, particularly rotation around the C2-C3 bond and the bond connecting the benzoyl group to the chiral center. These dynamic processes can be investigated using dynamic NMR (DNMR) spectroscopy. By studying the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around a specific bond may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.

From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific DNMR studies on this compound are not documented, research on structurally related β-keto esters and molecules with similar steric hindrance suggests that the rotational barriers would be in a range accessible by DNMR techniques. Such studies would provide valuable insight into the preferred conformations of the molecule in solution, which can influence its reactivity and stereoselectivity in chemical reactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental composition of the molecule. For this compound, the calculated exact mass for the molecular formula C₁₄H₁₈O₃ is 234.1256 Da. youtube.com An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

| Formula | Calculated Monoisotopic Mass (Da) |

| C₁₄H₁₈O₃ | 234.125594432 youtube.com |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pattern is highly dependent on the molecular structure. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of esters and ketones:

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion corresponding to the benzoyl-isopropyl-ketene radical cation.

Loss of the ethyl group (-C₂H₅): This would lead to a protonated benzoyl-isopropyl-acetic acid.

Cleavage of the C-C bond between the carbonyl and the chiral center: This could lead to the formation of a benzoyl cation (m/z 105), which is often a prominent peak in the mass spectra of benzoyl-containing compounds.

McLafferty rearrangement: This is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, though it may be less favored in this specific structure.

By analyzing the masses of the fragment ions, the fragmentation pathways can be deduced, providing further confirmation of the molecule's structure.

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation and purification of chemical compounds and for the analysis of their purity and enantiomeric composition.

The purity of a sample of this compound can be determined using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). A pure sample should ideally show a single major peak in the chromatogram. The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the relative amounts of each component. For β-keto esters, challenges such as keto-enol tautomerism can sometimes lead to peak broadening or splitting in reversed-phase HPLC, which may require method optimization, such as adjusting the mobile phase pH or temperature. mdpi.com One supplier reports a purity of 95.00% for this compound, though the specific analytical method is not detailed. researchgate.net

Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important. This is typically achieved using chiral chromatography, either chiral GC or chiral HPLC. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the column and their elution at different retention times. The enantiomeric excess (ee) of a chiral sample can be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. While specific methods for the enantiomeric separation of this compound are not widely published, methods for related β-keto esters often employ polysaccharide-based chiral stationary phases in HPLC or cyclodextrin-based phases in GC. hmdb.cayoutube.comnih.gov

Chiral Gas Chromatography (GC) for Enantiomer Quantitation

The separation and quantification of the enantiomers of this compound, a chiral β-keto ester, are crucial in stereoselective synthesis and for the determination of enantiomeric purity. Chiral Gas Chromatography (GC) stands as a powerful and highly sensitive analytical technique for this purpose. The high efficiency of GC allows for the separation of even trace amounts of one enantiomer from the other.

The primary approach in chiral GC involves the use of a chiral stationary phase (CSP). For compounds like this compound, derivatized cyclodextrins are commonly employed as CSPs. These cyclodextrin-based columns, such as those containing heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or similar derivatives, create a chiral environment within the column. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes exhibit different thermodynamic stabilities, leading to different retention times for each enantiomer and, consequently, their separation.

The selection of the appropriate chiral column and the optimization of chromatographic conditions are critical for achieving baseline separation of the enantiomers. Key parameters that are typically optimized include the temperature program, carrier gas flow rate, and injection parameters. For instance, a slower temperature ramp may be necessary to enhance the resolution between the two enantiomeric peaks. The use of hydrogen as a carrier gas can often provide higher efficiency and faster analysis times compared to helium or nitrogen.

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers. Method validation would involve assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) for each enantiomer.

| Parameter | Typical Condition/Value |

| Column | Chiral capillary column (e.g., based on derivatized cyclodextrin) |

| Stationary Phase | e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for resolution, e.g., 100°C hold for 1 min, then ramp at 5°C/min to 200°C |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the determination of the purity of this compound and for its separation from starting materials, byproducts, and other impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of such moderately polar organic compounds.

A significant challenge in the HPLC analysis of β-keto esters like this compound is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes, including peak splitting or broadening. This occurs because the keto and enol forms can interconvert during the chromatographic separation, leading to different retention behaviors. To overcome this, several strategies can be employed. Adjusting the mobile phase pH, often to an acidic pH (e.g., by adding formic acid or phosphoric acid), can accelerate the interconversion rate so that the two forms elute as a single, sharp peak. chromforum.org Increasing the column temperature can also serve the same purpose by increasing the rate of tautomerization. chromforum.org The use of mixed-mode columns that offer multiple interaction mechanisms can also improve peak shape and resolution. chromforum.org

For purity determination, a C18 or C8 bonded silica (B1680970) column is typically used as the stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the elution of all components with good resolution and in a reasonable time. A photodiode array (PDA) or a UV-Vis detector is commonly used for detection, with the wavelength set to an absorbance maximum of the benzoyl chromophore (e.g., around 240-250 nm).

Method validation for a purity-indicating HPLC method is crucial and involves demonstrating its specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. youtube.com This ensures the reliability of the method for routine quality control. rsc.orgnih.gov

| Parameter | Typical Condition/Value |

| Column | Reversed-phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase (e.g., with phosphate (B84403) or acetate (B1210297) buffer) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Often elevated (e.g., 30-40 °C) to improve peak shape |

| Detector | UV/Vis or Photodiode Array (PDA) at λmax of the benzoyl group |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound.

Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. pressbooks.pub The ester C=O stretch is typically observed in the range of 1750-1735 cm⁻¹, while the ketone C=O stretch, being conjugated with the benzene (B151609) ring, would appear at a lower frequency, likely in the 1685-1665 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isobutyl groups would appear just below 3000 cm⁻¹. libretexts.org The presence of the benzene ring would also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The entire spectrum, particularly the "fingerprint region" (below 1500 cm⁻¹), provides a unique molecular fingerprint that can be used to confirm the identity of the compound. libretexts.org

Raman spectroscopy, being a complementary technique to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic ring and the C-C backbone would be expected to show strong Raman signals. The carbonyl groups would also be Raman active.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Ester C=O Stretch | 1750-1735 (strong) | Active |

| Ketone C=O Stretch (conjugated) | 1685-1665 (strong) | Active |

| Aromatic C=C Stretch | 1600-1450 (medium to weak) | Strong |

| C-O Stretch (ester) | 1300-1000 (strong) | Active |

| Aromatic C-H Stretch | > 3000 (variable) | Active |

| Aliphatic C-H Stretch | < 3000 (strong) | Active |

Investigation of Intermolecular Interactions and Hydrogen Bonding

While this compound itself does not have strong hydrogen bond donors, its keto and ester carbonyl groups can act as hydrogen bond acceptors. The study of intermolecular interactions, such as those with protic solvents or other reactants, can be investigated using vibrational spectroscopy. The formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of the absorption band of the participating functional group, most notably the C=O stretching band.

The keto-enol tautomerism inherent to β-keto esters is another area where vibrational spectroscopy is highly informative. The enol form would exhibit a broad O-H stretching band in the IR spectrum (around 3200-2500 cm⁻¹) due to strong intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. researchgate.net The C=O stretching frequency of the ester in the enol form would be significantly lowered due to this hydrogen bonding and conjugation, appearing around 1650 cm⁻¹. researchgate.net A C=C stretching band for the enol double bond would also be observed around 1640-1600 cm⁻¹. By analyzing the relative intensities of the keto and enol bands, the equilibrium position can be studied under different conditions (e.g., in various solvents).

Advanced Analytical Techniques for Reaction Monitoring and Process Control

The synthesis and purification of this compound can be significantly optimized through the implementation of Process Analytical Technology (PAT). PAT is a framework endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.goveuropeanpharmaceuticalreview.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool for real-time monitoring of the synthesis of this compound. rsc.orgmdpi.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and the product can be tracked continuously throughout the reaction. mdpi.com For example, in a Claisen condensation reaction to form this compound, one could monitor the disappearance of the characteristic carbonyl band of a reactant ester and the appearance of the two distinct carbonyl bands of the β-keto ester product. This real-time data allows for the precise determination of reaction endpoints, the identification of any reaction intermediates, and the early detection of process deviations, leading to improved yield, purity, and process safety. rsc.orgirdg.org

Similarly, for downstream processes like crystallization, PAT tools are invaluable. europeanpharmaceuticalreview.comnih.gov Techniques such as in-situ FTIR or Raman spectroscopy can monitor the concentration of the dissolved compound in the solvent (supersaturation), which is a critical parameter for controlling crystal size and form. mdpi.com This enables the development of controlled crystallization processes to consistently produce a product with desired physical properties.

The integration of these advanced analytical techniques provides a deeper understanding of the chemical process, facilitates robust process control, and ultimately leads to a more efficient and reliable manufacturing process for this compound. mt.comlongdom.org

| Technique | Application in Process | Information Gained |

| In-situ FTIR/Raman | Synthesis | Real-time concentration of reactants, products, and intermediates; reaction kinetics; endpoint determination. |

| In-situ FTIR/Raman | Crystallization | Supersaturation levels; polymorphic form transitions; endpoint of crystallization. |

| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Real-time monitoring of particle size and count distribution. |

| Particle Vision and Measurement (PVM) | Crystallization | In-situ imaging of crystals to monitor size, shape, and agglomeration. |

Computational and Theoretical Chemistry Studies of Ethyl 2 Benzoyl 3 Methylbutanoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Ethyl 2-benzoyl-3-methylbutanoate.

Geometry Optimization and Energetic Calculations

The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure on the potential energy surface. These calculations are often performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoyl group and the orientation of the ethyl ester and isopropyl groups are key structural features determined through these calculations.

Table 1: Optimized Geometric Parameters of this compound (Predicted)

| Parameter | Value |

| C=O (benzoyl) bond length | ~1.22 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (ethyl) bond length | ~1.45 Å |

| Cα-Cβ (isopropyl) bond length | ~1.54 Å |

| O=C-Cα-Cβ dihedral angle | Varies with conformation |

| Cα-C(O)-Ph dihedral angle | Varies with conformation |

Note: These are typical values for similar functional groups and may vary slightly based on the specific computational method and basis set used.

Energetic calculations provide the total electronic energy of the optimized structure, which is a measure of its stability. This value is fundamental for comparing the relative stabilities of different isomers or conformers of the molecule.

Frontier Molecular Orbital Analysis and Electronic Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the benzoyl group and the non-bonding oxygen atom of the ester, which are the most electron-rich parts of the molecule. The LUMO is expected to be centered on the carbonyl carbons and the phenyl ring, which are the most electron-deficient regions.

From the HOMO and LUMO energies, several electronic descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Table 2: Frontier Molecular Orbital Properties of this compound (Predicted)

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | ~ 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | ~ 3.85 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | ~ 2.65 eV | Resistance to change in electron distribution |

| Global Softness (S) | ~ 0.19 eV⁻¹ | Measure of the molecule's polarizability |

Note: These values are estimations based on typical values for similar organic molecules and can vary with the level of theory.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and structural elucidation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts of this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | 7.2 - 8.0 |

| ¹H (CH-α) | 3.5 - 4.0 |

| ¹H (CH-β, isopropyl) | 2.0 - 2.5 |

| ¹H (CH₂, ethyl) | 4.0 - 4.3 |

| ¹H (CH₃, isopropyl) | 0.9 - 1.2 |

| ¹H (CH₃, ethyl) | 1.1 - 1.4 |

| ¹³C (C=O, benzoyl) | 195 - 200 |

| ¹³C (C=O, ester) | 170 - 175 |

| ¹³C (aromatic) | 128 - 135 |

| ¹³C (CH-α) | 55 - 60 |

| ¹³C (CH-β, isopropyl) | 30 - 35 |

| ¹³C (CH₂, ethyl) | 60 - 65 |

| ¹³C (CH₃, isopropyl) | 18 - 22 |

| ¹³C (CH₃, ethyl) | 13 - 16 |

Note: These are estimated ranges and the actual values can be influenced by the solvent and experimental conditions.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes of vibration, each with a characteristic frequency and intensity. biointerfaceresearch.com The predicted infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretching of the ketone and ester, C-O stretching, and aromatic C-H stretching.

Table 4: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (benzoyl) | ~1685 |

| C=O Stretch (ester) | ~1735 |

| C-O Stretch (ester) | 1150 - 1250 |

| Aromatic C=C Bending | 1450 - 1600 |

| C-H Bending | 1350 - 1450 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Benchmarking Quantum Chemical Methods for Accurate Structure Prediction of Carbonyl Compounds

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. nih.govscienceopen.com Therefore, it is crucial to benchmark these methods against reliable experimental data or higher-level theoretical calculations. rsc.orgrsc.orgresearchgate.net

For carbonyl compounds, accurately predicting the geometry, especially around the flexible carbonyl group, can be challenging for some quantum chemical methods. rsc.orgrsc.org For instance, studies on ethyl butyrate (B1204436) have shown that certain DFT functionals may struggle to correctly predict the lowest energy conformer. nih.gov

The process of benchmarking involves:

Selecting a set of molecules with well-characterized experimental structures (e.g., from microwave spectroscopy or gas-phase electron diffraction).

Performing calculations on these molecules using a variety of quantum chemical methods (different DFT functionals, ab initio methods) and basis sets.

Comparing the calculated geometric parameters, rotational constants, and relative energies with the experimental values.

Such benchmark studies help to identify the most reliable and cost-effective computational protocols for studying a particular class of molecules, such as the keto-ester this compound. This ensures that the theoretical predictions are as accurate and meaningful as possible. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

For a molecule like this compound, MD simulations can elucidate the nature of the solvation shell in different media, from polar protic solvents like water and ethanol (B145695) to nonpolar aprotic solvents. In aqueous environments, water molecules are expected to form hydrogen bonds with the carbonyl oxygens of the benzoyl and ester groups. MD simulations on similar esters have shown that water molecules in the first solvation shell play a crucial role in the molecule's dynamics and reactivity. nih.govresearchgate.net The presence of cosolvents, such as ethanol in water, can alter the composition of this solvation shell, with the less polar ethanol molecules potentially showing a preference for interacting with the nonpolar regions of the ester, such as the phenyl and isopropyl groups. nih.govresearchgate.net This preferential solvation can, in turn, affect the ester's solubility and its availability for chemical reactions. nih.gov

The dynamic behavior of this compound is also a key aspect that can be explored through MD simulations. The molecule possesses several rotatable bonds, leading to a landscape of different possible conformations. Simulations can track the transitions between these conformations over time, providing insights into the molecule's flexibility. For instance, the dihedral angles defining the orientation of the benzoyl group relative to the keto-ester backbone, and the orientation of the ethyl and isopropyl groups, are subject to constant fluctuation. The solvent environment can impose constraints on this flexibility, with more viscous or strongly interacting solvents potentially limiting the accessible conformational space.

A critical aspect of the dynamic behavior of β-keto esters is the keto-enol tautomerism. While the equilibrium typically favors the keto form for acyclic β-keto esters, the presence of different solvents can shift this equilibrium. rsc.orgorientjchem.org MD simulations, often in conjunction with quantum mechanics (QM/MM) methods, can model this tautomerization process, revealing the role of solvent molecules in facilitating the necessary proton transfers. The dynamic interplay between the solute and solvent molecules is fundamental to understanding the stability and reactivity of each tautomer. frontiersin.orgresearchgate.net

The following table summarizes key parameters that would be investigated in a typical MD simulation study of this compound in different solvents.

| Solvent System | Key Interaction Types | Expected Influence on Dynamic Behavior |

| Water | Hydrogen bonding with carbonyl groups, hydrophobic hydration around phenyl and alkyl groups. | Potential for stabilizing specific conformations through hydrogen bond networks, possible aggregation at higher concentrations due to hydrophobic effects. |

| Ethanol | Hydrogen bonding with carbonyls, van der Waals interactions with nonpolar moieties. | Increased solubility compared to water, potentially more rapid conformational changes due to weaker solvent-solute interactions than in water. |

| Dichloromethane | Dipole-dipole and van der Waals interactions. | Less specific interactions, leading to greater conformational freedom compared to protic solvents. |

| Cyclohexane | Primarily van der Waals interactions. | High degree of conformational flexibility, potential for intramolecular interactions to become more dominant in dictating the preferred shape. |

These simulations would provide valuable data on properties such as the radial distribution functions of solvent molecules around specific atoms of the ester, the solvent accessible surface area, and the dynamics of hydrogen bond formation and breakage. nih.gov Such detailed information is crucial for building a comprehensive understanding of how the solvent environment modulates the behavior of this compound at a molecular level.

Reaction Pathway Modeling and Transition State Characterization

The synthesis and reactions of this compound can be computationally investigated to elucidate reaction mechanisms and identify the structures and energies of transition states. While specific studies on this exact molecule are scarce, the principles of reaction pathway modeling for similar β-keto esters, particularly through methods like Density Functional Theory (DFT), are well-established. rsc.orgmdpi.com

A primary synthetic route to β-keto esters like this compound is the Claisen condensation. uomustansiriyah.edu.iqlibretexts.orgopenstax.org In a mixed Claisen condensation, an ester with α-hydrogens (like ethyl isovalerate) reacts with an ester that cannot form an enolate (like ethyl benzoate) in the presence of a strong base. pressbooks.pub Computational modeling can map out the potential energy surface for this reaction. The key steps would include: